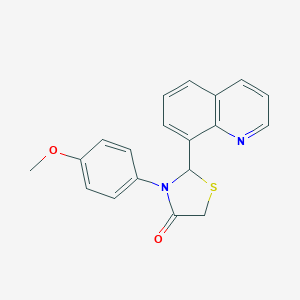
Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate, also known as PTZ-17, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the thiadiazole family and has a molecular formula of C13H12N2O3S.
Wirkmechanismus
The mechanism of action of Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate is not fully understood. However, it is believed that the compound exerts its antibacterial, antifungal, and antiviral activities by inhibiting the growth and replication of microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to possess significant biochemical and physiological effects. It has been reported to exhibit potent antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate is its high solubility in water and other solvents, making it easy to use in various lab experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate. Some of these include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Investigation of the potential applications of this compound in the treatment of various diseases.
3. Development of new derivatives of this compound with improved pharmacological properties.
4. Investigation of the potential use of this compound as a pesticide or herbicide.
5. Study of the potential toxic effects of this compound on humans and the environment.
Conclusion:
This compound is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate can be achieved through a simple and efficient method. The synthesis process involves the reaction of 2-amino-5-phenoxymethyl-1,3,4-thiadiazole with ethyl chloroacetate in the presence of a base such as sodium carbonate or potassium carbonate. This reaction leads to the formation of this compound as a white crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate has been widely studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to possess significant antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs.
Eigenschaften
Molekularformel |
C12H12N2O3S |
|---|---|
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
ethyl 2-(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate |
InChI |
InChI=1S/C12H12N2O3S/c1-2-16-11(15)8-10-13-14-12(18-10)17-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI-Schlüssel |
HDEIXHOPWONNTG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=NN=C(S1)OC2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)CC1=NN=C(S1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)




![2-[(E)-4-Hydroxybenzylidene]-6,7-dimethoxytetralin-1-one](/img/structure/B259395.png)
![6-Chloro-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B259396.png)
![N-butyl-N-[1-(2-methoxyphenoxy)-2-(1-piperidinyl)ethyl]amine](/img/structure/B259398.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B259399.png)
![6-Amino-4-(4-tert-butylphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259402.png)
![tert-butyl 2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1'H-spiro[chromene-4,4'-piperidine]-1'-carboxylate](/img/structure/B259404.png)